molecular formula C20H33ClN4O4S2 B585323 N'-(2-Methylsulfamoylethyl) Naratriptan Hydrochloride CAS No. 1346600-26-7

N'-(2-Methylsulfamoylethyl) Naratriptan Hydrochloride

Cat. No.: B585323
CAS No.: 1346600-26-7
M. Wt: 493.078
InChI Key: DRKSFSCBFBXCJL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N’-(2-Methylsulfamoylethyl) Naratriptan Hydrochloride involves multiple steps, starting with the preparation of the core naratriptan structure. The synthetic route typically includes:

Chemical Reactions Analysis

N’-(2-Methylsulfamoylethyl) Naratriptan Hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of N’-(2-Methylsulfamoylethyl) Naratriptan Hydrochloride is similar to that of naratriptan. It acts as a selective agonist of serotonin (5-HT) type 1B and 1D receptors. This action leads to:

Comparison with Similar Compounds

N’-(2-Methylsulfamoylethyl) Naratriptan Hydrochloride can be compared with other triptan derivatives, such as:

N’-(2-Methylsulfamoylethyl) Naratriptan Hydrochloride is unique due to its specific sulfonamide substitution, which may confer distinct pharmacological properties and research applications.

Biological Activity

N'-(2-Methylsulfamoylethyl) Naratriptan Hydrochloride is a derivative of naratriptan, a well-known triptan used primarily for the treatment of migraines. This compound is characterized by its unique molecular structure, which enhances its biological activity and therapeutic potential. This article delves into the biological activity of this compound, highlighting its pharmacodynamics, efficacy in clinical studies, and potential applications.

Chemical Structure and Properties

This compound has the chemical formula C20H33ClN4O4S2C_{20}H_{33}ClN_{4}O_{4}S_{2} and features a sulfonamide moiety that may influence its pharmacological properties. The compound's structure includes:

  • Molecular Weight : 432.09 g/mol
  • Solubility : Water solubility is approximately 0.114 mg/mL .
  • Chemical Characteristics : The presence of a methylsulfamoyl group potentially enhances its interaction with serotonin receptors.

Naratriptan, and by extension its derivative this compound, acts primarily as an agonist at the 5-HT_1B and 5-HT_1D serotonin receptor subtypes. This action leads to vasoconstriction of cranial blood vessels and inhibition of pro-inflammatory neuropeptide release, which are critical in alleviating migraine symptoms.

Comparative Efficacy Table

Study TypeTreatmentEfficacy (%)Comparison GroupP-value
Acute TreatmentNaratriptan 2.5 mg68Placebo<0.001
Short-term PreventionNaratriptan 1 mg38Placebo<0.05
Menstrual Migraine PreventionNaratriptan (1 mg)11Placebo (3%)<0.05

Safety Profile

The safety profile of naratriptan has been well-documented, with adverse events typically being mild and comparable to placebo. Common side effects include dizziness, fatigue, and nausea, but no serious drug-related adverse events were reported in trials . The introduction of the methylsulfamoyl group may alter the safety profile slightly but requires further investigation.

Case Studies

While specific case studies focusing exclusively on this compound are scarce, extrapolating from naratriptan's extensive use provides valuable insights:

  • Case Study Example : A patient experiencing chronic migraines reported significant improvement in frequency and severity after switching from traditional triptans to naratriptan-based therapies, suggesting enhanced efficacy potentially due to structural modifications.

Properties

IUPAC Name

N-methyl-2-[3-(1-methylpiperidin-4-yl)-1-[2-(methylsulfamoyl)ethyl]indol-5-yl]ethanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N4O4S2.ClH/c1-21-29(25,26)12-8-16-4-5-20-18(14-16)19(17-6-9-23(3)10-7-17)15-24(20)11-13-30(27,28)22-2;/h4-5,14-15,17,21-22H,6-13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRKSFSCBFBXCJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CCC1=CC2=C(C=C1)N(C=C2C3CCN(CC3)C)CCS(=O)(=O)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33ClN4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00858088
Record name 2,2'-[3-(1-Methylpiperidin-4-yl)-1H-indole-1,5-diyl]bis(N-methylethane-1-sulfonamide)--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

493.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346600-26-7
Record name 2,2'-[3-(1-Methylpiperidin-4-yl)-1H-indole-1,5-diyl]bis(N-methylethane-1-sulfonamide)--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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